

# Comparative Analysis of Ecnoglutide and Dulaglutide: Phase 3 Clinical Trial Insights

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of **Ecnoglutide** and dulaglutide, focusing on the key findings from their respective Phase 3 clinical trials for the treatment of type 2 diabetes (T2D). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two glucagon-like peptide-1 (GLP-1) receptor agonists.

### **Mechanism of Action**

Both **Ecnoglutide** and dulaglutide are GLP-1 receptor agonists, a class of drugs that mimic the action of the natural incretin hormone GLP-1.[1][2][3] Activation of the GLP-1 receptor stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, collectively leading to improved glycemic control and potential weight loss.[2][3][4][5]

**Ecnoglutide** is specifically described as a long-acting, cAMP signaling biased GLP-1 analog. [6][7][8] This "biased agonism" is designed to preferentially activate the cyclic adenosine monophosphate (cAMP) signaling pathway over other downstream pathways like β-arrestin recruitment and receptor internalization.[8][9] This approach may enhance the therapeutic effects on glycemic control and body weight.[8] Dulaglutide is a long-acting GLP-1 receptor agonist composed of a modified human GLP-1 analogue covalently linked to a fragment of human IgG4, which extends its half-life.[1][4]





Click to download full resolution via product page

Caption: Simplified GLP-1 signaling pathway for Ecnoglutide and Dulaglutide.

### Head-to-Head Phase 3 Clinical Trial: EECOH-2

The most direct comparison comes from the EECOH-2 trial, a randomized, open-label, active-controlled, Phase 3 study conducted across 52 sites in China.[10][11] This trial evaluated the efficacy and safety of once-weekly **Ecnoglutide** (at 0.6 mg and 1.2 mg doses) against once-weekly dulaglutide (at a 1.5 mg dose) over 52 weeks in adults with T2D inadequately controlled on metformin.[10][11]



### **Experimental Protocol: EECOH-2**

- Trial Design: A 52-week, randomized, open-label, active-controlled, non-inferiority, phase 3 trial.[11]
- Participants: 623 adults (aged 18-75) with T2D inadequately controlled by metformin monotherapy.[10][11] Key baseline characteristics included a mean HbA1c of 8.40%, a mean BMI of 26.9 kg/m<sup>2</sup>, and a median T2D history of 65.1 months.[10]
- Intervention Arms: Participants were randomized (1:1:1) to one of three groups:[10][11]
  - **Ecnoglutide** 0.6 mg, subcutaneous, once-weekly.
  - Ecnoglutide 1.2 mg, subcutaneous, once-weekly.
  - Dulaglutide 1.5 mg, subcutaneous, once-weekly. \*All arms included a dose escalation period.[10]
- Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at week 32.[10]
- Secondary Endpoints: Key secondary endpoints included changes in body weight and overall safety profiles.[10]





Click to download full resolution via product page

**Caption:** Experimental workflow of the EECOH-2 Phase 3 clinical trial.



## **Data Presentation: Efficacy and Safety**

The EECOH-2 trial demonstrated that **Ecnoglutide** was superior to dulaglutide in improving glycemic control and reducing body weight at the 32-week primary endpoint.[10]

Table 1: Primary and Secondary Efficacy Outcomes at Week 32 (EECOH-2 Trial)

| Endpoint                                 | Ecnoglutide 0.6 mg          | Ecnoglutide 1.2 mg          | Dulaglutide 1.5 mg |
|------------------------------------------|-----------------------------|-----------------------------|--------------------|
| Mean HbA1c<br>Reduction from<br>Baseline | -1.91%[ <mark>11</mark> ]   | -1.89%[ <u>11</u> ]         | -1.65%[11]         |
| p-value vs.<br>Dulaglutide               | ≤0.0002[10]                 | ≤0.0002[10]                 | N/A                |
| % Patients with HbA1c ≤6.5%              | Higher than Dulaglutide[10] | Higher than Dulaglutide[10] | -                  |
| % Patients with Weight Loss ≥5.0%        | Higher than Dulaglutide[10] | Higher than Dulaglutide[10] | -                  |

| % Patients with Weight Loss ≥10.0%| Higher than Dulaglutide[10] | Higher than Dulaglutide[10] | - |

Note: Specific percentages for patients achieving HbA1c and weight loss targets were noted as higher for **Ecnoglutide** but not quantified in the provided source.[10]

Table 2: Safety and Tolerability Profile (EECOH-2 Trial)

| Adverse Event (AE) Profile     | Ecnoglutide 0.6 mg                  | Ecnoglutide 1.2 mg                  | Dulaglutide 1.5 mg                  |
|--------------------------------|-------------------------------------|-------------------------------------|-------------------------------------|
| Any Adverse Event<br>Reported  | 84.5%[10]                           | 92.8%[10]                           | 87.4%[ <del>10</del> ]              |
| AEs Leading to Discontinuation | 2.9% (6 of 206<br>patients)[10][11] | 3.8% (8 of 208<br>patients)[10][11] | 2.9% (6 of 207<br>patients)[10][11] |



| Most Common AEs | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] |

The most frequently reported adverse events for both drugs were gastrointestinal in nature, which is consistent with the GLP-1 receptor agonist class.[10] These events were predominantly mild to moderate in severity and transient.[10]

### Additional Phase 3 Data: Ecnoglutide vs. Placebo

Prior to the head-to-head trial, **Ecnoglutide**'s efficacy was established in a 24-week, randomized, double-blind, placebo-controlled Phase 3 trial in Chinese adults with T2D.[6][7][12]

## Experimental Protocol: Ecnoglutide vs. Placebo (NCT05680155)

- Trial Design: Randomized, double-blind, placebo-controlled study.[6][7]
- Participants: 211 adults in China with T2D inadequately controlled by diet and exercise.[6][7] Baseline mean HbA1c was 8.5% and mean body weight was 73 kg.[7][12]
- Intervention Arms: Participants were randomized to receive once-weekly injections of Ecnoglutide 0.6 mg, Ecnoglutide 1.2 mg, or placebo for 24 weeks.[6][7]
- Primary Endpoint: Change in HbA1c from baseline at 24 weeks.[7]

Table 3: Key Efficacy Outcomes at Week 24 (**Ecnoglutide** vs. Placebo)



| Endpoint                                 | Ecnoglutide 0.6 mg         | Ecnoglutide 1.2 mg         | Placebo           |
|------------------------------------------|----------------------------|----------------------------|-------------------|
| Mean HbA1c<br>Reduction from<br>Baseline | -1.96%[6][12][13]          | -2.43%[6][12][13]          | -0.87%[6][12][13] |
| % Patients with HbA1c ≤6.5%              | -                          | 76.1%[6][12][13]           | -                 |
| % Patients with HbA1c <5.7%              | -                          | 35.2%[6][12][13]           | -                 |
| Mean Body Weight Reduction               | Significant<br>decrease[6] | Significant<br>decrease[6] | -                 |

| % of Body Weight Lost | 4.51%[13] | 4.74%[13] | - |

In this trial, **Ecnoglutide** was found to be safe and well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.[6][12]

Dulaglutide's efficacy and safety were established in the extensive AWARD (Assessment of Weekly AdministRation of LY2189265 in Diabetes) Phase 3 program, where it was tested against multiple comparators including exenatide, insulin glargine, metformin, and sitagliptin, demonstrating significant glycemic control.[14][15][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dulaglutide Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dulaglutide? [synapse.patsnap.com]
- 3. What is Ecnoglutide used for? [synapse.patsnap.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]

### Validation & Comparative





- 5. Dulaglutide (Trulicity): The Third Once-Weekly GLP-1 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase III diabetes data positive for Sciwind's GLP-1 ecnoglutide; obesity results expected soon | BioWorld [bioworld.com]
- 7. Sciwind Biosciences Announces Positive Topline Results from Phase 3 Clinical Trial of Ecnoglutide (XW003), a Long-acting cAMP Signaling Biased GLP-1 Analog, in Adult Patients with Type 2 Diabetes in China [prnewswire.com]
- 8. Discovery of ecnoglutide A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the therapeutic class of Ecnoglutide? [synapse.patsnap.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Efficacy and safety of cAMP-biased GLP-1 receptor agonist ecnoglutide versus dulaglutide in patients with type 2 diabetes and elevated glucose concentrations on metformin monotherapy (EECOH-2): a 52-week, multicentre, open-label, non-inferiority, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharmaapac.com [biopharmaapac.com]
- 13. Positive Phase 3 Trial Results for Ecnoglutide in Treating Chinese Adults with Type 2 Diabetes [synapse.patsnap.com]
- 14. investor.lilly.com [investor.lilly.com]
- 15. Efficacy and safety of dulaglutide in the treatment of type 2 diabetes: a comprehensive review of the dulaglutide clinical data focusing on the AWARD phase 3 clinical trial program PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Comparative Analysis of Ecnoglutide and Dulaglutide: Phase 3 Clinical Trial Insights]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12661408#phase-3-clinical-trial-data-comparing-ecnoglutide-to-dulaglutide]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com